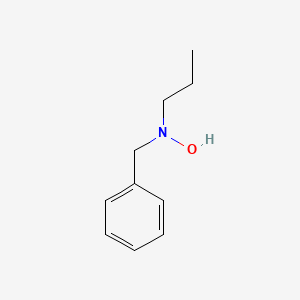![molecular formula C21H23N7O5 B12291595 2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-10-deazaaminopterin is a folate analog known for its antitumor activity. It belongs to the class of 10-deazaaminopterins, which are rationally designed antifolates demonstrating greater antitumor effects compared to methotrexate in various tumor models . This compound has shown promise in preclinical and clinical studies due to its enhanced membrane transport and polyglutamylation in tumor cells, leading to increased intracellular accumulation and cytotoxicity .
Méthodes De Préparation
The synthesis of 10-Methyl-10-deazaaminopterin involves several steps, including the preparation of key intermediates. One method involves the peptide formation and ester hydrolysis of the intermediate compound 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid . This process is crucial for obtaining the final product, 10-Methyl-10-deazaaminopterin. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
10-Methyl-10-deazaaminopterin undergoes various chemical reactions, including oxidation and substitution. One notable reaction is the oxidation to its 7-hydroxy derivative, which is catalyzed by hepatic aldehyde oxidase . This reaction involves the use of diethyl phosphorocyanidate to convert the dimethyl esters of the compound to the corresponding 7-cyano derivatives, which are then hydrolyzed to the 7-hydroxy metabolites . These reactions are significant as they influence the compound’s pharmacokinetics and biological activity.
Applications De Recherche Scientifique
10-Methyl-10-deazaaminopterin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated superior antitumor efficacy in mouse xenograft models, likely due to increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation . It has been studied for its potential in treating various cancers, including non-small cell lung cancer and mesothelioma . Additionally, its unique properties make it a valuable tool in studying folate metabolism and antifolate drug mechanisms .
Mécanisme D'action
The mechanism of action of 10-Methyl-10-deazaaminopterin involves its role as an antifolate. It inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation . By blocking this enzyme, the compound disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and cell death. The compound’s enhanced membrane transport and polyglutamylation further increase its intracellular concentration and cytotoxicity . These properties make it a potent antitumor agent with significant therapeutic potential.
Comparaison Avec Des Composés Similaires
10-Methyl-10-deazaaminopterin is compared with other similar compounds, such as methotrexate and edatrexate. While methotrexate is a widely used antifolate, 10-Methyl-10-deazaaminopterin has shown greater antitumor efficacy and better membrane transport . Edatrexate, another 10-deazaaminopterin, also exhibits antitumor activity but is less effective than 10-Methyl-10-deazaaminopterin in certain models . The unique structural modifications in 10-Methyl-10-deazaaminopterin contribute to its superior pharmacological properties and therapeutic potential .
Propriétés
Formule moléculaire |
C21H23N7O5 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28) |
Clé InChI |
MQISJAZESFPIPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


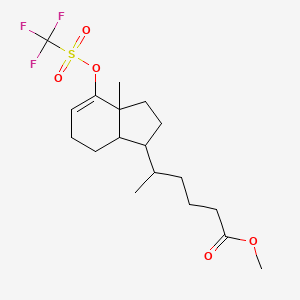
![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
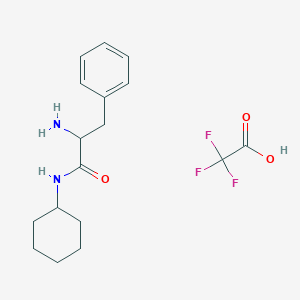
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
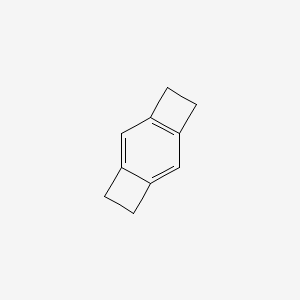


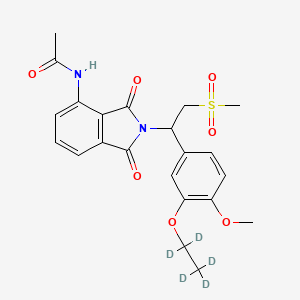
![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
